molecular formula C17H16N2O2- B1679482 2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile CAS No. 120280-33-3

2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile

Cat. No. B1679482
M. Wt: 280.32 g/mol
InChI Key: IPASVSRDRRKZCQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 31-7837 is a potassium channel opener.

properties

CAS RN

120280-33-3

Product Name

2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile

Molecular Formula

C17H16N2O2-

Molecular Weight

280.32 g/mol

IUPAC Name

2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3

InChI Key

IPASVSRDRRKZCQ-AWEZNQCLSA-N

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ro 31-7837
Ro 31-7837, (+-)-isomer
Ro-31-7837

Origin of Product

United States

Synthesis routes and methods I

Procedure details

406 mg of m-chloroperbenzoic acid were added to a solution of 528 mg of 3,4-dihydro-2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile in 15 ml of dichloromethane at room temperature. After 2 hours at room temperature, the mixture was washed with sodium bicarbonate solution and the organic phase was dried over sodium sulphate and evaporated. The residue was crystallized from t-butyl methyl ether and was recrystallized from toluene to give 360 mg of 2-(6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide of melting point 158°-160° C.
Quantity
406 mg
Type
reactant
Reaction Step One
Name
3,4-dihydro-2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an analogous manner to that described in the first paragraph of Example 7, from (-)-3,4-dihydro-2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile there was obtained (-)-2-(6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)pyridine N-oxide of melting point 142°-144° C. (from diethyl ether); [α]20589 =-76.8° (c=0.997 in ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(-)-3,4-dihydro-2,2-dimethyl-4-(2-pyridyl)-2H-1-benzopyran-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CC1(C)CC(c2ccccn2)c2cc(C#N)ccc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Reactant of Route 2
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Reactant of Route 4
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Reactant of Route 5
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile
Reactant of Route 6
2,2-Dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile

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